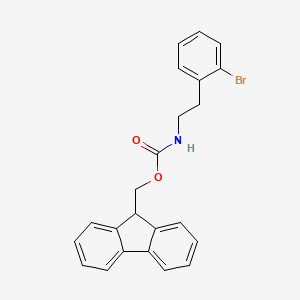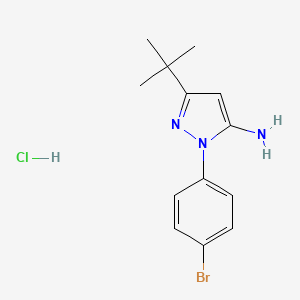
1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that features a bromophenyl group, a tert-butyl group, and a pyrazole ring
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride typically involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is attached to the phenyl ring.
Addition of the tert-Butyl Group: The tert-butyl group is added through an alkylation reaction, often using tert-butyl chloride and a suitable base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The tert-butyl group may influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-(methyl)-1H-pyrazol-5-amine hydrochloride: Similar structure but with a methyl group instead of tert-butyl.
1-(4-Bromophenyl)-3-(tert-butyl)-1H-imidazole-5-amine hydrochloride: Similar structure but with an imidazole ring instead of pyrazole.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
903566-95-0 |
|---|---|
Formule moléculaire |
C13H17BrClN3 |
Poids moléculaire |
330.65 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5-tert-butylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H16BrN3.ClH/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10;/h4-8H,15H2,1-3H3;1H |
Clé InChI |
XDLIYYZCFYFFLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


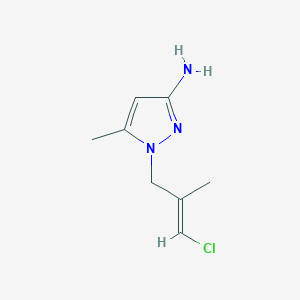
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15243822.png)
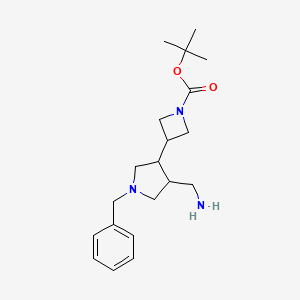
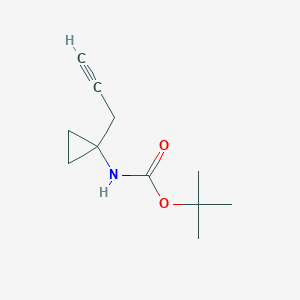
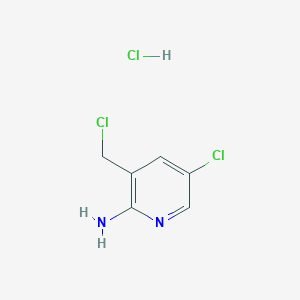
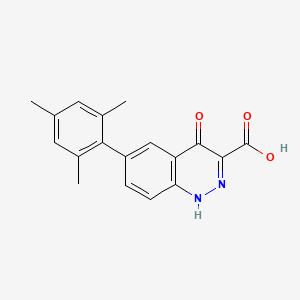
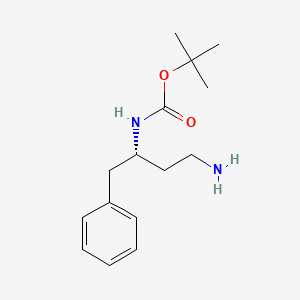
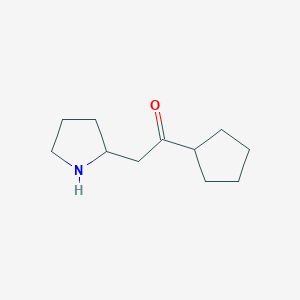
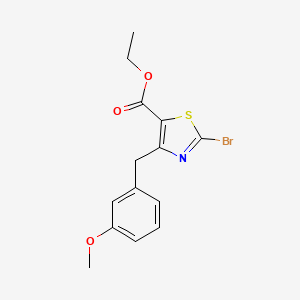
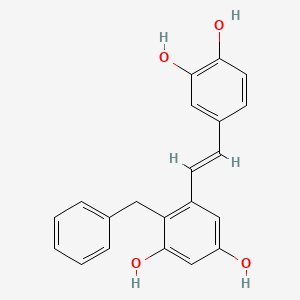
![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)
![4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid](/img/structure/B15243886.png)

